molecular formula C25H29N3O4 B11400192 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11400192
M. Wt: 435.5 g/mol
InChI Key: LGLOGIFWILELKU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity of the Compound

IUPAC Name and Molecular Formula

The systematic name 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one reflects its fused bicyclic architecture and substituent arrangement. The molecular formula C₂₆H₂₉N₃O₄ (calculated molecular weight: 459.53 g/mol) confirms the presence of 26 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms.

Key Structural Features:
  • Core : A fused bicyclic system comprising a pyrrole ring (five-membered, one nitrogen) condensed with a pyrazole ring (five-membered, two nitrogens).
  • Substituent Positions :
    • Position 3 : 2-Hydroxyphenyl group (aromatic ring with a hydroxyl group at the ortho position).
    • Position 5 : 2-Methoxyethyl chain (ethoxy group with a terminal methoxy unit).
    • Position 4 : 4-Pentyloxyphenyl group (aromatic ring with a pentyloxy chain at the para position).

Table 1: Comparative Analysis of Analogous Pyrrolo[3,4-c]Pyrazol-6(1H)-one Derivatives

Compound CID Substituents (Positions 3, 4, 5) Molecular Formula Molecular Weight (g/mol)
4971696 2-Hydroxyphenyl, 4-Methoxyphenyl, 2-Methoxyethyl C₂₁H₂₁N₃O₄ 379.4
135555261 2-Hydroxyphenyl, 4-Pentyloxyphenyl, 2-Hydroxyethyl C₂₄H₂₇N₃O₄ 421.5
4885765 2-Hydroxyphenyl, 3,4,5-Trimethoxyphenyl, 2-Methoxyethyl C₂₃H₂₅N₃O₆ 439.5

Significance of the Pyrrolo[3,4-c]Pyrazol-6(1H)-one Core in Heterocyclic Chemistry

The pyrrolo[3,4-c]pyrazol-6(1H)-one scaffold is a rigid, planar bicyclic system that enables:

  • Diverse Functionalization : Positions 3, 4, and 5 allow for regioselective modifications to tune electronic and steric properties.
  • Biological Relevance : Analogous fused pyrazole derivatives exhibit inhibitory activity against kinases, phosphatases, and inflammatory mediators due to their ability to mimic nucleobases or participate in hydrogen bonding.
  • Material Science Applications : The conjugated π-system and heteroatoms facilitate applications in organic semiconductors or light-emitting diodes (OLEDs).

Synthetic Accessibility :
The core is typically synthesized via cyclocondensation of acetylenedicarboxylates with arylhydrazines, followed by oxidation and annulation steps. For example, diethyl acetylenedicarboxylate reacts with substituted phenylhydrazines to form 5-hydroxypyrazole intermediates, which are subsequently chlorinated and oxidized to yield the bicyclic framework.

Role of Substituents: Hydroxyphenyl, Methoxyethyl, and Pentyloxyphenyl Moieties

2-Hydroxyphenyl Group (Position 3)

  • Electronic Effects : The ortho-hydroxyl group acts as a hydrogen bond donor, enhancing solubility in polar solvents and enabling interactions with biological targets (e.g., enzyme active sites).
  • Steric Influence : The rigid aromatic ring restricts rotational freedom, stabilizing specific conformations critical for binding.

2-Methoxyethyl Chain (Position 5)

  • Lipophilicity Modulation : The methoxy terminus increases hydrophobicity (logP ≈ 3.0), improving membrane permeability compared to hydroxyl or carboxyl groups.
  • Metabolic Stability : Ether linkages resist hydrolysis under physiological conditions, prolonging half-life in vivo.

4-Pentyloxyphenyl Moiety (Position 4)

  • Alkoxy Chain Effects : The pentyloxy group extends into hydrophobic pockets of proteins, enhancing binding affinity through van der Waals interactions. Longer chains (e.g., pentyl vs. methyl) improve selectivity for lipid-rich environments.
  • Crystallinity Reduction : Bulky alkoxy substituents disrupt molecular packing, increasing amorphous character and solubility in organic solvents.

Table 2: Substituent Impact on Physicochemical Properties

Substituent Position logP Contribution Hydrogen Bond Capacity Key Function
2-Hydroxyphenyl 3 +0.5 Donor/Acceptor Target binding
2-Methoxyethyl 5 +1.2 Acceptor Lipophilicity enhancement
4-Pentyloxyphenyl 4 +2.8 None Hydrophobic interactions

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O4/c1-3-4-7-15-32-18-12-10-17(11-13-18)24-21-22(19-8-5-6-9-20(19)29)26-27-23(21)25(30)28(24)14-16-31-2/h5-6,8-13,24,29H,3-4,7,14-16H2,1-2H3,(H,26,27)

InChI Key

LGLOGIFWILELKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Preparation of 4-(Pentyloxy)benzaldehyde

The 4-(pentyloxy)phenyl substituent is introduced via Williamson ether synthesis. 4-Hydroxybenzaldehyde is reacted with 1-bromopentane in the presence of potassium carbonate, yielding 4-(pentyloxy)benzaldehyde with >85% efficiency. This intermediate is critical for incorporating the lipophilic pentyloxy chain into the final molecule.

Synthesis of Methyl o-Hydroxybenzoylpyruvate

Methyl o-hydroxybenzoylpyruvate, a cornerstone of the multicomponent reaction, is prepared by condensing o-hydroxyacetophenone with dimethyl oxalate under basic conditions. This substrate provides the 2-hydroxyphenyl group and the β-ketoester moiety necessary for cyclization.

2-Methoxyethylamine as a Primary Amine Component

The 2-methoxyethyl group at position 5 is introduced via 2-methoxyethylamine, a commercially available reagent. Its participation in the multicomponent reaction ensures regioselective incorporation into the pyrrolopyrazole framework.

Multicomponent Cyclization to Form Chromeno[2,3-c]pyrrole-3,9-dione

The three-component reaction is executed by combining equimolar quantities of methyl o-hydroxybenzoylpyruvate (1.0 mmol), 4-(pentyloxy)benzaldehyde (1.0 mmol), and 2-methoxyethylamine (1.0 mmol) in anhydrous ethanol. Acetic acid (1 mL) is added as a catalyst, and the mixture is refluxed at 80°C for 20 hours. The reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and cyclization sequence, yielding the chromeno-pyrrole-dione intermediate (Fig. 1).

Table 1: Optimization of Multicomponent Reaction Conditions

ParameterOptimal ValueYield (%)
SolventEthanol92
Temperature (°C)8092
CatalystAcetic acid92
Reaction Time (h)2092

Crystallization from ethanol affords the pure intermediate (mp 220–223°C), with structural confirmation via 1H^1H NMR and IR spectroscopy.

Hydrazine-Mediated Ring-Opening and Pyrrolopyrazole Formation

The chromeno-pyrrole-dione intermediate undergoes ring-opening with hydrazine hydrate (5 equivalents) in dioxane at 40°C for 15–20 minutes. This step selectively cleaves the lactone ring while preserving the pyrrolopyrazole core, yielding the title compound with >95% purity (HPLC).

Table 2: Key Spectral Data for Target Compound

TechniqueData Highlights
1H^1H NMR (DMSO-d6)δ 7.80 (d, J=8.4 Hz, 2H, ArH), 6.90 (d, J=8.4 Hz, 2H, ArH), 4.12 (t, J=6.8 Hz, 2H, OCH2), 3.60 (m, 4H, NCH2 and OCH3)
IR (KBr)1715 cm1^{-1} (C=O), 1656 cm1^{-1} (C=O), 1273 cm1^{-1} (C-O)

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.

    Substitution: The methoxyethyl and pentyloxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the pyrrolo[3,4-c]pyrazole core can produce dihydropyrrolo derivatives.

Scientific Research Applications

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the methoxyethyl and pentyloxyphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The pyrrolo[3,4-c]pyrazole core can interact with various enzymes, potentially inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Comparisons:

Lipophilicity :

  • The trimethoxyphenyl group in the analog from contributes to higher lipophilicity (logP ~4.2 estimated) compared to the pentyloxyphenyl group in the target compound, which may exhibit moderate logP (~3.8) due to its longer alkyl chain but fewer methoxy groups.
  • The 2-methoxyethyl group in the target compound improves aqueous solubility relative to the phenylethyl group in ’s analog .

Synthetic Complexity :

  • The target compound’s pentyloxy substituent likely requires alkylation under anhydrous conditions (e.g., THF or dioxane, as in and ), whereas trimethoxyphenyl analogs may involve multi-step protection/deprotection strategies .

In contrast, thiophene-containing analogs () are associated with antimicrobial activity .

Research Findings and Implications

Substituent-Driven Solubility :

  • The 2-methoxyethyl group in the target compound reduces crystallinity compared to bulkier phenylethyl groups, as observed in ’s analog. This may enhance bioavailability in drug formulations .

Synthetic Challenges :

  • Introduction of the pentyloxy chain requires precise control of reaction conditions (e.g., Ar atmosphere, low temperatures) to avoid side reactions, as demonstrated in ’s synthesis of phenylpropan-1,3-dione derivatives .

Potential Applications: While direct bioactivity data for the target compound is absent, structurally related trimethoxyphenyl analogs are investigated for anticancer activity due to their tubulin-binding capacity. The pentyloxy variant may offer improved pharmacokinetics owing to balanced lipophilicity .

Biological Activity

The compound 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of a class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthetic Approaches

The synthesis of this compound typically involves several synthetic methodologies that allow the incorporation of various substituents on the core structure. A notable method involves the reaction of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate under optimized conditions, yielding high purity and good yields (72-94%) across multiple experiments .

Chemical Structure

The compound features a dihydropyrrolo[3,4-c]pyrazol core, which is characterized by:

  • A hydroxyphenyl substituent that may contribute to its antioxidant properties.
  • An alkoxy group (methoxyethyl) which can influence solubility and bioavailability.
  • A pentyloxy phenyl group that may enhance lipophilicity and biological interactions.

Antioxidant Activity

Research indicates that derivatives of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Antiviral Properties

One study highlighted the potential of related compounds as inhibitors of the Main protease (Mpro) of SARS-CoV-2. This suggests that the target compound may also possess antiviral properties, making it a candidate for further investigation in the context of viral infections .

Enzyme Inhibition

Compounds within this class have been reported to act as glucokinase activators and mimetics of glycosaminoglycans. These actions suggest potential therapeutic applications in metabolic disorders such as diabetes mellitus .

Case Studies and Experimental Findings

  • Case Study 1 : In vitro assays demonstrated that derivatives of the compound inhibited cell proliferation in cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Case Study 2 : A study involving animal models showed that administration of the compound led to reduced inflammation markers and improved recovery rates in models of acute lung injury, indicating its potential as an anti-inflammatory agent.

Comparative Biological Activity Table

CompoundAntioxidant ActivityAntiviral ActivityEnzyme Inhibition
This compoundHighModerate (SARS-CoV-2 Mpro)Glucokinase Activator
Related Compound AModerateHigh (Influenza Virus)None
Related Compound BLowModerateGlycosaminoglycan Mimetic

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions to construct the pyrrolo[3,4-c]pyrazole core. Key steps include:

  • Core formation : Cyclocondensation of hydrazines with diketone precursors under reflux in ethanol/acetic acid mixtures (yields ~45–85%) .
  • Substituent introduction : Alkylation or aryloxy group incorporation via nucleophilic substitution or coupling reactions, with conditions optimized for steric and electronic effects .
  • Optimization : Design of Experiments (DoE) principles are applied to variables like temperature, solvent polarity, and catalyst loading. Continuous-flow reactors may enhance efficiency for scaled-up academic synthesis .

Q. How is the structure of this compound characterized in academic research?

A combination of analytical techniques is used:

  • X-ray crystallography : Resolves absolute configuration and dihedral angles between aromatic rings (e.g., pyrazole vs. hydroxyphenyl planes at ~16–52°) . SHELX software refines structural models, addressing disorder via restraints .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent integration and stereochemistry. IR identifies functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (e.g., APSI-MS) validates molecular weight (±0.1 Da) .

Q. What initial biological screening methods are used to evaluate its potential bioactivity?

  • In vitro assays : Antifungal activity is tested via broth microdilution (MIC values), while anticancer potential is assessed using cell viability assays (e.g., MTT) against cancer cell lines .
  • Enzyme inhibition : Fluorescence-based assays screen for interactions with targets like kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data from different analytical methods?

  • Cross-validation : Pair X-ray data with NMR-derived NOE correlations to confirm spatial arrangements. For example, conflicting IR/NMR signals for tautomeric forms are resolved via variable-temperature NMR .
  • Computational modeling : Density Functional Theory (DFT) predicts spectroscopic profiles (e.g., 13^{13}C chemical shifts) to validate experimental data .

Q. What strategies optimize reaction conditions to improve yield and purity for derivatives?

  • DoE-guided optimization : Response surface methodology (RSM) identifies critical factors (e.g., solvent polarity, reaction time). For example, ethanol/glacial acetic acid (3:1) maximizes cyclization yields .
  • Real-time monitoring : HPLC tracks intermediate formation, enabling rapid adjustment of stoichiometry or temperature .

Q. How do substituents (e.g., 2-methoxyethyl, pentyloxy) influence reactivity and bioactivity?

  • Steric/electronic effects : Bulky groups like pentyloxy reduce reaction rates in nucleophilic substitutions but enhance lipophilicity for membrane penetration in bioassays .
  • Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing methoxyethyl with hydroxyethyl) identifies pharmacophores. Analog libraries are screened to correlate substituent polarity with antifungal potency .

Q. What challenges arise in crystallographic analysis of such complex heterocycles, and how are they addressed?

  • Disorder management : Flexible alkoxy chains (e.g., pentyloxy) often exhibit positional disorder. SHELXL refinement applies "rigid bond" and "similar ADP" restraints to model plausible conformations .
  • Twinned data : High-resolution datasets (≤0.8 Å) and twin law validation (e.g., using PLATON) mitigate issues from non-merohedral twinning .

Q. How can computational methods predict molecular targets and mechanistic pathways?

  • Molecular docking : AutoDock Vina or Glide screens compound libraries against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs .
  • ADME/Tox prediction : SwissADME forecasts pharmacokinetic properties (e.g., LogP = ~3.5), guiding prioritization of analogs for in vivo studies .

Methodological Notes

  • Key Citations : SHELX refinements , synthetic protocols , crystallography , and computational modeling .

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